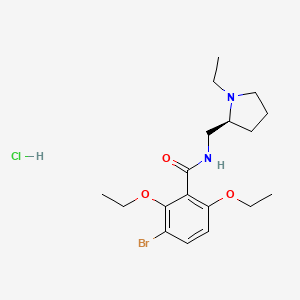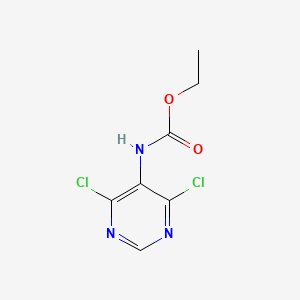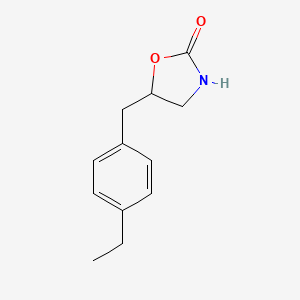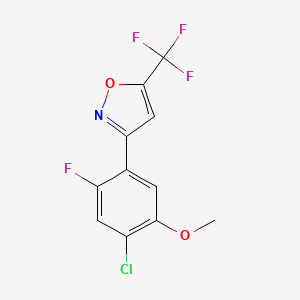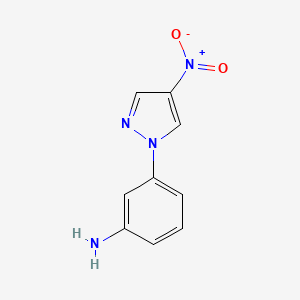
3-(4-Nitro-1H-pyrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitro-1H-pyrazol-1-yl)aniline: is a heterocyclic aromatic compound that features a pyrazole ring substituted with a nitro group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)aniline typically involves the nitration of 1H-pyrazole followed by a coupling reaction with aniline. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-nitro-1H-pyrazole is then reacted with aniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-(4-Nitro-1H-pyrazol-1-yl)aniline can undergo reduction to form the corresponding amino derivative.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Reduction: 3-(4-Amino-1H-pyrazol-1-yl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(4-Nitro-1H-pyrazol-1-yl)aniline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)aniline and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
3,5-Dinitro-1H-pyrazole: Another nitro-substituted pyrazole with similar chemical properties.
4-Nitroaniline: A simpler nitroaniline derivative with comparable reactivity.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex compound with multiple nitro groups and additional heterocyclic rings.
Uniqueness: 3-(4-Nitro-1H-pyrazol-1-yl)aniline is unique due to the combination of the pyrazole ring and the aniline moiety, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and the exploration of new reaction pathways, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62537-75-1 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-(4-nitropyrazol-1-yl)aniline |
InChI |
InChI=1S/C9H8N4O2/c10-7-2-1-3-8(4-7)12-6-9(5-11-12)13(14)15/h1-6H,10H2 |
InChI Key |
XXIKZZNOJOLJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


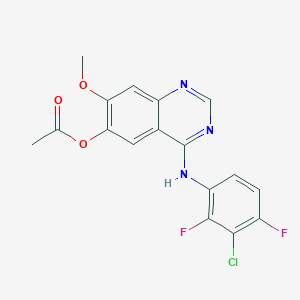

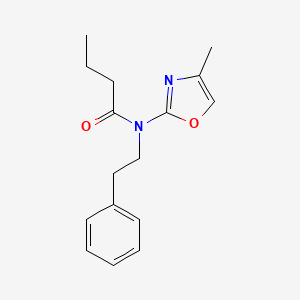
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)

![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
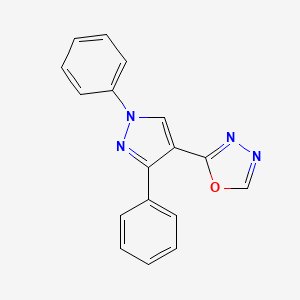
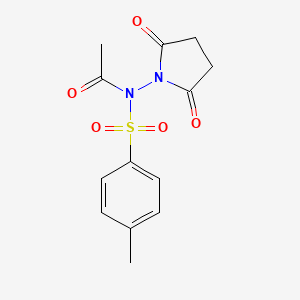
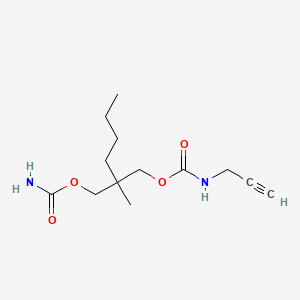
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
